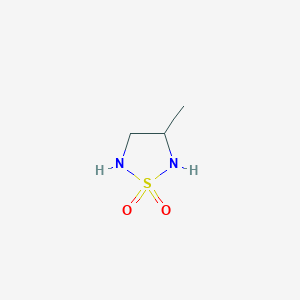

3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Contextualization within 1,2,5-Thiadiazolidine 1,1-Dioxide Frameworks

3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide belongs to the family of saturated five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, with the sulfur atom being in a dioxide oxidation state. The core structure is the 1,2,5-thiadiazolidine 1,1-dioxide ring. The nomenclature "3-Methyl" indicates the presence of a methyl group attached to the third position of this ring.

While specific data on the 3-methyl derivative is sparse, research on the broader class of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides provides some context. These related compounds have been synthesized and studied for their chemical and spectral properties. nih.gov For instance, various N-acylated and N-sulfonylated derivatives have been prepared and characterized, suggesting that the core 1,2,5-thiadiazolidine 1,1-dioxide scaffold is amenable to chemical modification. nih.gov

Significance of the Thiadiazolidine 1,1-Dioxide Moiety in Organic Synthesis and Advanced Materials

The broader family of thiadiazole and thiadiazolidine derivatives has garnered significant interest in various fields. The unsaturated counterparts, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, have been investigated for their potential use in the construction of functional molecular materials due to their electronic properties. uni-marburg.de The saturated 1,2,5-thiadiazolidine framework, particularly when incorporated into more complex structures, has been explored in the context of medicinal chemistry. For example, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been utilized as a probe for serine proteases.

However, the direct application of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in either organic synthesis or advanced materials has not been documented in available research. Its potential utility could lie in its role as a chiral building block if synthesized in an enantiomerically pure form, or as a scaffold for the development of new ligands or catalysts.

Overview of Current Research Trajectories and Open Questions

Currently, there are no active and prominent research trajectories focusing specifically on 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. accelachem.combldpharm.combldpharm.com A Chinese patent mentions the compound in a list of chemicals related to CETP inhibitors, but provides no specific data or application. google.com

The lack of dedicated research presents several open questions for the chemical community:

Synthesis: What are the most efficient and stereoselective methods for the synthesis of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide?

Properties: What are the detailed spectroscopic, physical, and chemical properties of this compound?

Reactivity: How does the methyl group at the C3 position influence the reactivity of the thiadiazolidine ring?

Applications: Could this compound or its derivatives have applications in medicinal chemistry, materials science, or catalysis?

Answering these questions would require dedicated synthetic and analytical studies, which could open new avenues for the application of this relatively unexplored heterocyclic compound.

Structure

3D Structure

Properties

Molecular Formula |

C3H8N2O2S |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

3-methyl-1,2,5-thiadiazolidine 1,1-dioxide |

InChI |

InChI=1S/C3H8N2O2S/c1-3-2-4-8(6,7)5-3/h3-5H,2H2,1H3 |

InChI Key |

LDBZXPJZSSCCPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNS(=O)(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide and Analogous Systems

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the 1,2,5-thiadiazolidine 1,1-dioxide ring from acyclic precursors. These approaches are often favored for their efficiency and ability to introduce desired substituents at specific positions.

Reactions Involving Appropriate Thiadiazolidine Precursors and Sulfonyl Group Introduction

One of the fundamental strategies for synthesizing 1,2,5-thiadiazole (B1195012) 1,1-dioxides involves the oxidation of a pre-existing 1,2,5-thiadiazolidine ring. mdpi.com This method is contingent on the availability of the corresponding thiadiazolidine precursor. The introduction of the sulfonyl group is typically achieved through oxidation of the sulfur atom within the heterocyclic ring. A common oxidizing agent used for this transformation is meta-chloroperoxybenzoic acid (mCPBA). mdpi.com This approach is advantageous when the unoxidized thiadiazolidine scaffold is readily accessible.

The general transformation can be represented as follows:

While this method is a key synthetic strategy for 1,2,5-thiadiazole 1,1-dioxides in general, specific examples detailing the synthesis of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide through this route are not extensively documented in the reviewed literature.

Synthesis from Amino Acids and Chlorosulfonyl Isocyanate Derivatives

A practical and versatile method for the synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides involves the use of proteogenic amino acids and chlorosulfonyl isocyanate (CSI). nih.gov This approach allows for the incorporation of chirality and diverse functionalities into the final molecule, making it particularly useful for the creation of peptidomimetic scaffolds. The synthesis typically proceeds via a 5-exo-tet cyclization with a base. nih.gov

The following table summarizes the synthesis of a specific N-substituted 1,2,5-thiadiazolidine 1,1-dioxide derivative from an amino acid precursor:

| Reactants | Product | Key Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Amino Acid Derivative, Chlorosulfonyl Isocyanate (CSI) | N2-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 5-exo-tet closure | 90% | nih.gov |

This methodology provides a reliable route to a variety of substituted 1,2,5-thiadiazolidine 1,1-dioxides with well-defined stereochemistry.

Formation from Aziridines and Diaziridines

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides from aziridine (B145994) and diaziridine precursors is not a widely reported method in the scientific literature. While aziridines are known to be versatile building blocks in heterocyclic synthesis, their specific application in the formation of the 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide ring system is not well-documented. Similarly, the use of diaziridines in the construction of this particular heterocyclic scaffold appears to be an uncommon synthetic strategy. Further research would be required to establish the viability and efficiency of these potential synthetic routes.

Indirect Synthesis via Ring Modification and Reduction Strategies

Indirect synthetic methods for 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its analogs rely on the modification of pre-existing heterocyclic rings. These strategies often involve reduction of a related unsaturated heterocyclic system or derivatization of a similar scaffold.

Catalytic Hydrogenation and Reduction of 1,2,5-Thiadiazole 1,1-Dioxides

A significant indirect route to 1,2,5-thiadiazolidine 1,1-dioxides is the reduction of the corresponding 1,2,5-thiadiazole 1,1-dioxides. mdpi.com This transformation can be effectively achieved through catalytic hydrogenation. The use of hydrogen gas in the presence of a suitable catalyst, such as Adam's catalyst (platinum dioxide, PtO₂), facilitates the smooth reduction of the double bonds within the thiadiazole ring to yield the saturated thiadiazolidine structure. mdpi.com

The general reaction is depicted below:

This method is particularly useful when the substituted 1,2,5-thiadiazole 1,1-dioxide precursor is readily available.

Derivatization of Pre-existing Heterocyclic Scaffolds

The synthesis of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide can also be envisioned through the derivatization of other pre-existing heterocyclic scaffolds. This could involve ring expansion, ring contraction, or rearrangement of a related heterocyclic system. For instance, a continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazole (B1232254) heterocycles, which could potentially be adapted for the synthesis of the 1,2,5-isomer. nih.gov However, specific examples of the derivatization of other heterocyclic systems to directly yield 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide are not extensively reported in the current literature. The development of such synthetic routes remains an area for further investigation.

Thermal Rearrangements Leading to Thiadiazoline and Thiadiazolidine Derivatives

Thermal rearrangement is a synthetic strategy that can be employed in the formation of various heterocyclic systems. However, in the context of 1,2,5-thiadiazolidine 1,1-dioxides, this approach is not a commonly documented primary synthetic route. Instead, the thermal properties of the oxidized 1,2,5-thiadiazole ring system are more frequently discussed in terms of their stability and decomposition pathways.

The 1,2,5-thiadiazole 1,1-dioxide ring is noted for its considerable thermal stability, capable of withstanding temperatures up to 300 °C, which allows for processes like sublimation. mdpi.com Beyond this temperature, the ring tends to undergo decomposition. This process typically involves the liberation of sulfur dioxide (SO₂) and results in the formation of two nitrile groups. mdpi.com This decomposition pathway has been utilized in the gram-scale preparation of dinitriles. mdpi.com

While direct thermal rearrangement leading to the 1,2,5-thiadiazolidine 1,1-dioxide core is not prominent in the literature, the thermal behavior of related compounds highlights the robustness of the heterocyclic ring under various conditions, which is a critical consideration for its application in different chemical contexts.

Enantioselective and Diastereoselective Synthesis Approaches

The development of synthetic routes to enantiomerically pure cyclic sulfamides, such as 3-methyl-1,2,5-thiadiazolidine 1,1-dioxide, is of significant interest due to their potential applications in medicinal chemistry. Research in this area has led to several effective enantioselective and diastereoselective strategies.

A notable approach for the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides begins with the corresponding 1,2,5-thiadiazole-1,1-dioxides. acs.orgnih.gov These precursors are efficiently prepared from the condensation of 1,2-diketones with sulfamide. acs.orgnih.gov The key stereochemical control is introduced through an asymmetric ruthenium-catalyzed transfer hydrogenation of the C=N double bond of the thiadiazole dioxide. acs.orgnih.gov This is followed by a diastereoselective hydride addition to the second C=N bond, which exclusively yields the cis-isomers of the thiadiazolidine-1,1-dioxide. acs.orgnih.gov These cis-isomers can then undergo a novel isomerization to the corresponding trans-isomers under acidic conditions. acs.orgnih.gov

This methodology provides a reliable pathway to access both cis and trans diastereomers in high enantiopurity. The specific catalyst system often employs a ruthenium catalyst with a chiral ligand, such as (S,S)-TsDPEN, to induce the high degree of stereoselectivity.

The following table summarizes the key steps and outcomes of this enantioselective and diastereoselective synthesis:

| Step | Reaction | Reagents/Catalyst | Product | Stereochemical Outcome |

| 1 | Condensation | 1,2-diketone, Sulfamide | 1,2,5-Thiadiazole-1,1-dioxide | N/A |

| 2 | Asymmetric Transfer Hydrogenation | Ru-catalyst (e.g., with (S,S)-TsDPEN) | Thiadiazoline-1,1-dioxide | Enantioselective reduction of one C=N bond |

| 3 | Diastereoselective Hydride Addition | Hydride source (e.g., NaBH₄) | cis-1,2,5-Thiadiazolidine-1,1-dioxide | Diastereoselective reduction of the second C=N bond |

| 4 | Isomerization | Acidic conditions | trans-1,2,5-Thiadiazolidine-1,1-dioxide | Isomerization of the cis to the trans isomer |

Alternative enantioselective methods for the synthesis of related cyclic sulfonamides have also been developed, showcasing the broader efforts in this field. For instance, palladium-catalyzed asymmetric hydrogenation of cyclic imines has been shown to be an efficient route to cyclic sulfamidates. acs.org Another approach involves the use of cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins to catalyze enantioselective radical 1,5-C-H amination, which allows for the construction of 5-membered chiral cyclic sulfonamides. acs.org

These varied approaches underscore the importance of developing stereocontrolled synthetic routes to access structurally diverse and enantiomerically pure 1,2,5-thiadiazolidine 1,1-dioxide derivatives and their analogs.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide Analogues

Nucleophilic Addition Reactions

The C=N double bonds within the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring are highly activated towards nucleophilic attack. This reactivity is a central theme in the functionalization of this heterocyclic system, leading to the formation of thiadiazoline and thiadiazolidine derivatives.

Analogues such as 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM) readily react with alcoholic solvents like ethanol (B145695) (EtOH). cdnsciencepub.com The reaction involves the addition of the alcohol across one of the C=N double bonds, establishing an equilibrium between the thiadiazole dioxide and the corresponding 3-ethoxy-thiadiazoline 1,1-dioxide adduct. cdnsciencepub.commdpi.com This reaction can occur spontaneously in ethanol or mixed ethanol-acetonitrile (EtOH/MeCN) solutions. mdpi.com

In the case of the unsymmetrical TMP, studies have shown that ethanol addition occurs regioselectively to the C=N bond on the methyl-substituted side of the ring. cdnsciencepub.com The equilibrium constants (K) for this addition have been determined using spectroscopic and electrochemical methods, highlighting the influence of the substituents on the ring's reactivity. cdnsciencepub.com

Table 1: Equilibrium Constants for Ethanol Addition to 1,2,5-Thiadiazole 1,1-Dioxide Analogues

| Compound | Substituents | Method | Equilibrium Constant (K) in ACN-EtOH |

|---|---|---|---|

| TMP | 3-Methyl, 4-Phenyl | UV Spectroscopy | 0.7 M⁻¹ |

| TMP | 3-Methyl, 4-Phenyl | Cyclic Voltammetry | 0.6 M⁻¹ |

| TMM | 3,4-Dimethyl | ¹³C NMR Spectroscopy | 0.1 M⁻¹ |

| TMM | 3,4-Dimethyl | Cyclic Voltammetry | 0.1 M⁻¹ |

| TPP | 3,4-Diphenyl | Not specified | 3.3 M⁻¹ |

Data sourced from a comparative study on 3,4-disubstituted derivatives. cdnsciencepub.com

Similar to the reactions with alcohols, the activated C=N double bonds of 1,2,5-thiadiazole 1,1-dioxides are susceptible to nucleophilic addition by primary and secondary amines, as well as primary amides. These reactions also result in the formation of adducts where the nucleophile has added across a C=N bond. However, the resulting products are often unstable and typically exist only in solution in equilibrium with the starting materials. mdpi.com

The electrophilic C=N bonds can also be functionalized through the addition of carbon nucleophiles, such as alkyl and aryl Grignard reagents. This reaction provides a pathway for forming new carbon-carbon bonds at the ring. The addition of these organometallic reagents proceeds smoothly without significant side reactions. However, the resulting adducts have been reported to be unstable, particularly during purification attempts on silica (B1680970) gel chromatography. For synthetic purposes, these crude adducts are often used directly in subsequent steps, such as reduction with sodium borohydride (B1222165) to yield the stable, fully saturated 1,2,5-thiadiazolidine 1,1-dioxides. mdpi.com

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 1,2,5-thiadiazole 1,1-dioxide analogues is dominated by the powerful electron-accepting character of the heterocyclic ring. This leads to facile reduction processes that have been extensively studied using voltammetric techniques.

Due to the strong electron-withdrawing effect of the >SO2 group, 1,2,5-thiadiazole 1,1-dioxides are easily reduced. researchgate.net Voltammetric studies show that these compounds are electroreduced at significantly less negative potentials (typically between -0.6 and -1.0 V vs. Ag/Ag+) compared to their parent (non-oxidized) 1,2,5-thiadiazole heterocycles, which are reduced at around -2.5 V. researchgate.net

The electroreduction typically proceeds via two successive one-electron transfer steps. The first step is a reversible, one-electron reduction that forms a stable radical anion. cdnsciencepub.comresearchgate.net The stability of this radical anion is a key feature of this class of compounds and is attributed to the delocalization of the extra charge. researchgate.netbohrium.com In many cases, these radical anions are persistent enough in solution to be characterized by spectroscopic methods like UV-Vis and Electron Spin Resonance (ESR). bohrium.com The second reduction step, occurring at more negative potentials, leads to the formation of a dianion. cdnsciencepub.comresearchgate.net The stability of the initially formed radical anion depends on its structure and the solvent environment but can persist for extended periods, even in the presence of water or oxygen. bohrium.com

Cyclic voltammetry (CV) has proven to be a valuable tool for investigating the reactivity and electrochemical properties of both the 1,2,5-thiadiazole 1,1-dioxide substrates and their reaction products. cdnsciencepub.comresearchgate.net For instance, CV experiments have been used to study the equilibrium of ethanol addition to compounds like TMP and TMM. cdnsciencepub.com

The CV of a substrate like TMP in an aprotic solvent such as acetonitrile (B52724) (ACN) shows two distinct reduction peaks corresponding to the formation of the radical anion and then the dianion. When ethanol is added to the solution, the voltammetric response changes. A new set of reduction peaks appears at much more negative potentials (e.g., around -1.7 V), which corresponds to the electroreduction of the ethanol adduct (the thiadiazoline derivative). cdnsciencepub.com The original peaks for the substrate decrease in intensity as the concentration of the adduct increases. This shift demonstrates that the addition product, which lacks the conjugated C=N system of the parent ring, is significantly more difficult to reduce. cdnsciencepub.comresearchgate.net By analyzing the changes in the voltammograms at different ethanol concentrations, the equilibrium constant for the addition reaction can be calculated, providing results that correlate well with spectroscopic methods. cdnsciencepub.com

Table 2: Comparative Reduction Potentials of 1,2,5-Thiadiazole 1,1-Dioxide Analogues and Adducts

| Compound | Solvent | First Reduction Peak Potential (Eₚ) vs. Ag/Ag⁺ | Second Reduction Peak Potential (Eₚ) vs. Ag/Ag⁺ |

|---|---|---|---|

| TMP | ACN | ~ -0.8 V | Not specified |

| TMM | ACN | Not specified | Not specified |

| TPP | ACN | ~ -0.8 V | Not specified |

| TPP-Ethanol Adduct | EtOH | ~ -1.7 V | ~ -1.9 V |

Potentials are approximate and sourced from a study on 3,4-disubstituted derivatives. TMP shows similar behavior to TPP. cdnsciencepub.com

Proton Abstraction and Tautomerism in Methyl-Substituted Thiadiazole and Thiadiazolidine Dioxides

The presence of a methyl group adjacent to the carbon-nitrogen double bond in 1,2,5-thiadiazole 1,1-dioxide systems introduces a site for facile proton abstraction. The strong electron-withdrawing nature of the sulfonyl group (SO₂) significantly increases the acidity of the α-hydrogens on the substituent at the C3 position. mdpi.com

In the case of 3-methyl-4-phenyl 1,2,5-thiadiazole 1,1-dioxide, a close analogue, this heightened acidity allows for the easy removal of a proton from the methyl group when in a basic environment. This deprotonation results in the formation of a tautomeric carbanion. mdpi.com The subsequent addition of a strong acid, such as trifluoroacetic acid (TFA), leads to the isolation of the neutral tautomer, 3-methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide. mdpi.com This process demonstrates a clear case of keto-enol-like tautomerism, where the methyl-substituted thiadiazole dioxide acts as the "keto" form and the methylene-dihydrothiadiazole dioxide represents the "enol" form.

Table 1: Tautomerization of 3-Methyl-4-phenyl 1,2,5-thiadiazole 1,1-dioxide

| Starting Compound | Reaction Condition | Intermediate | Final Product | Reference |

|---|

Ring-Opening and Ring-Cleavage Reactions

The 1,2,5-thiadiazole 1,1-dioxide ring, while possessing a degree of stability, is susceptible to reactions that lead to its opening or complete fragmentation. These reactions can be initiated by nucleophilic attack, reduction, or photochemical means.

Nucleophilic addition is a key reaction pathway for this heterocyclic system. The C=N double bonds are activated by the sulfonyl group, making them electrophilic. Soft nucleophiles, including primary and secondary alcohols and amines, readily add to one of the C=N double bonds of compounds like 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide. While these are addition reactions, they represent the initial step that can lead to subsequent ring-opening under different conditions.

More aggressive reaction conditions can lead to the complete cleavage of the heterocyclic ring. The parent 1,2,5-thiadiazole ring system can undergo cleavage and desulfurization to yield 1,2-diamino compounds when treated with powerful reducing agents. thieme-connect.de Oxidative conditions can also promote ring cleavage. thieme-connect.de Furthermore, photochemical degradation has been observed; for instance, 3,4-diphenyl-1,2,5-thiadiazole undergoes slow decomposition upon exposure to light, yielding benzonitrile (B105546) and elemental sulfur, a clear indication of ring fragmentation. thieme-connect.de

Table 2: Summary of Ring-Opening and Ring-Cleavage Reactions of 1,2,5-Thiadiazole Analogues

| Reactant Type | Reaction Condition | Products | Reaction Type | Reference |

|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole | Photochemical degradation | Benzonitrile, Sulfur | Ring Cleavage | thieme-connect.de |

| 1,2,5-Thiadiazole ring system | Powerful reducing agents | 1,2-Diamino compounds | Reductive Ring Cleavage & Desulfurization | thieme-connect.de |

| 1,2,5-Thiadiazole ring system | Aggressive oxidizing agents | Not specified | Oxidative Ring Cleavage | thieme-connect.de |

Structural Elucidation and Spectroscopic Characterization of Thiadiazolidine 1,1 Dioxides

Advanced Spectroscopic Techniques for Molecular Structure Determination

While specific data for 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is unavailable, the characterization of related N-substituted thiadiazolidine 1,1-dioxides relies heavily on the following techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Dynamics

For related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, ¹H and ¹³C NMR spectroscopy are fundamental for confirming their molecular structure. nih.gov

¹H NMR: In derivatives, proton signals for the heterocyclic ring's methylene (B1212753) groups (CH₂) typically appear as multiplets or triplets, influenced by their coupling with adjacent protons. The chemical shifts are dependent on the specific substituents on the nitrogen atoms. For instance, in N-acyl derivatives, the protons on the ring are observed at distinct chemical shifts. nih.gov

¹³C NMR: The carbon atoms within the thiadiazolidine ring of various derivatives have characteristic chemical shifts. For example, in several N-substituted analogs, the ring carbons resonate in the range of approximately 40-60 ppm. nih.gov The exact chemical shifts are crucial for confirming the successful synthesis and purity of these compounds.

Fictional Representative Data Table (for illustrative purposes only, as no real data was found for the target compound):

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| CH₃ | 1.3 (d) | 20.5 |

| CH (ring) | 3.9 (m) | 55.2 |

| CH₂ (ring) | 3.5 (m) | 48.7 |

| NH | 6.1 (br s) | - |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the key functional groups in thiadiazolidine 1,1-dioxides. The most characteristic signals for this class of compounds are the strong stretching vibrations of the sulfonyl (SO₂) group. nih.gov

SO₂ Vibrations: These typically appear as two distinct, strong absorption bands. The asymmetric stretching vibration is found in the range of 1390–1360 cm⁻¹, while the symmetric stretching is observed around 1170–1120 cm⁻¹. nih.gov

N-H Vibrations: For derivatives with an N-H bond, a stretching vibration can be observed in the region of 3350–3320 cm⁻¹. nih.gov

Fictional Representative FTIR Data Table (for illustrative purposes only):

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1370 |

| SO₂ | Symmetric Stretch | ~1150 |

| N-H | Stretch | ~3340 |

| C-H | Stretch | ~2980 |

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

For simple, saturated heterocyclic systems like 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, significant absorption in the UV-Visible range is not expected, as they lack extensive chromophores. Absorption maxima for related compounds are typically found in the ultraviolet region, often below 300 nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of these compounds, which aids in structural confirmation. For various N-substituted derivatives, techniques like Fast Atom Bombardment (FAB) have been used. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is typically observed, confirming the molecular mass of the synthesized compound. nih.gov

X-ray Crystallography for Solid-State Structure Analysis

No crystal structure data for 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is available.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of intermolecular forces, with hydrogen bonding often playing a primary role in defining the supramolecular architecture and influencing physicochemical properties. In the case of thiadiazolidine 1,1-dioxides, the presence of hydrogen bond donors and acceptors within the heterocyclic ring imparts the potential for significant intermolecular associations.

The oxygen atoms of the sulfonyl group (SO₂) in 1,2,5-thiadiazolidine 1,1-dioxides are potent hydrogen bond acceptors. This is a general feature of the dioxothiadiazole moiety, where the hard oxygen atoms readily participate in hydrogen bonding. mdpi.com This capability is retained in the saturated thiadiazolidine ring system.

Spectroscopic evidence provides valuable insights into the nature of these interactions. Infrared (IR) spectroscopy is a particularly useful tool for identifying hydrogen bonding, as the stretching frequency of a bond involved in a hydrogen bond (such as N-H) is typically shifted to a lower wavenumber and broadened compared to the free, non-hydrogen-bonded group.

In a study of various N²,N⁵-substituted 1,2,5-thiadiazolidine 1,1-dioxides, the presence of N-H stretching bands in their IR spectra is indicative of hydrogen bonding. For instance, in compounds where one of the nitrogen atoms is unsubstituted, a distinct N-H stretching vibration is observed. The position of this band can provide clues about the strength of the hydrogen bonding interactions in the solid state.

Table 1: Selected Infrared Spectroscopy Data for N²-Substituted 1,2,5-Thiadiazolidine 1,1-dioxides

| Compound | N-H Stretching Frequency (ν, cm⁻¹) | Reference |

| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 3345 | nih.gov |

| N²-((2'S)-4'-methylpentanoic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 3320 | nih.gov |

The N-H group in these molecules can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen atoms of the sulfonyl group of a neighboring molecule. This leads to the formation of dimers or extended chain structures in the solid state. The specific geometry and strength of these hydrogen bonds would be best elucidated by single-crystal X-ray diffraction studies, which would provide precise information on bond lengths and angles. While a crystal structure for 4,4-diphenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has been reported, detailed analysis of the hydrogen bonding in 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not available in the public domain. acs.org

The formation of these intermolecular hydrogen bonds can have a significant impact on the physical properties of the compound, such as its melting point, solubility, and crystal packing. The directional nature of hydrogen bonds provides a degree of structural rigidity to the resulting molecular assemblies. mdpi.com

A comprehensive review of available scientific literature indicates a notable absence of specific theoretical and computational chemistry studies focused solely on 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide . While the broader class of 1,2,5-thiadiazolidine 1,1-dioxides and their unsaturated counterparts have been the subject of computational analysis, detailed research pertaining to the specific 3-methyl substituted compound, as per the requested outline, is not present in the accessible literature.

Computational chemistry is a important tool for understanding molecular structure and reactivity. Methodologies such as Ab Initio Molecular Orbital (MO) calculations and Density Functional Theory (DFT) are frequently employed to investigate these properties. For instance, studies on related compounds, such as 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide, have utilized these advanced techniques to perform conformational analysis, predict reaction pathways, optimize molecular geometries, and calculate spectroscopic parameters.

These investigations on analogous structures often include:

Conformation and Energetic Profiles: Determining the most stable three-dimensional arrangements of the molecule and the energy differences between them.

Reaction Sites and Pathways: Identifying the most likely atoms to participate in a chemical reaction and the energetic feasibility of potential reaction mechanisms.

Geometry Optimization and Spectroscopic Parameters: Calculating the most stable molecular structure and predicting spectroscopic data (like IR and NMR spectra), which can be compared with experimental findings. researchgate.net

Reactivity Descriptors: Using concepts like Fukui functions and global hardness/softness to quantify the reactivity of different sites within the molecule.

Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP): Analyzing the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals to understand chemical reactivity, and mapping the electrostatic potential to visualize electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

However, the specific application of these detailed theoretical and computational analyses to 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not documented in the reviewed sources. Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this particular compound. Further dedicated computational research would be required to generate the specific data needed to populate the outlined sections.

Theoretical and Computational Chemistry of 3 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide Systems

Studies on Aromaticity and Non-Aromaticity of Thiadiazole and Thiadiazolidine Dioxides

The concept of aromaticity is a cornerstone of organic chemistry, typically associated with planar, cyclic, and fully conjugated systems that exhibit enhanced stability. The parent unsaturated 1,2,5-thiadiazole (B1195012) ring is considered aromatic. thieme-connect.de However, its saturated and oxidized counterpart, the 1,2,5-thiadiazolidine 1,1-dioxide ring system, as found in 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, presents a starkly different electronic landscape.

Computational chemistry provides powerful tools to quantify the degree of aromaticity or lack thereof in a molecule. Key criteria for aromaticity include a cyclic and planar structure with a continuous ring of p-orbitals, and adherence to Hückel's rule (4n+2 π electrons). The 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide ring is saturated, meaning the carbon and nitrogen atoms in the ring are sp³-hybridized. This structural feature fundamentally precludes the possibility of a continuous, cyclic π-system, which is a prerequisite for aromaticity. Consequently, the 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide ring system is classified as non-aromatic .

Theoretical studies on related unsaturated 1,2,5-thiadiazole 1,1-dioxides have been conducted to understand their electronic structures and properties. nih.gov These unsaturated systems, while not always perfectly aromatic due to the influence of the sulfonyl group, still possess a degree of π-electron delocalization. In contrast, the saturated thiadiazolidine ring in 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide lacks this delocalization entirely.

Computational methods can confirm the non-aromatic nature of such a saturated ring through the calculation of various aromaticity indices. While specific studies on 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide are not prevalent in the literature, the application of these indices to the core ring system would yield results consistent with a non-aromatic compound.

| Aromaticity Criterion | Application to 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Ring | Conclusion |

| Cyclic Structure | Yes, it is a five-membered ring. | Meets this criterion. |

| Planarity | The sp³ hybridized atoms lead to a non-planar, puckered conformation. | Fails this criterion. |

| Conjugation | The ring is saturated with no continuous p-orbital overlap. | Fails this criterion. |

| Hückel's Rule (4n+2 π electrons) | Not applicable as there is no π-electron system. | Fails this criterion. |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and predicting the kinetics of chemical reactions. For a molecule like 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, these methods can provide deep insights into its reactivity, stability, and potential transformation pathways. Although detailed computational studies specifically targeting 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide are limited, the principles and methodologies are well-established from studies on other cyclic sulfamides and related heterocycles.

Reaction Mechanisms: Theoretical investigations can map out the potential energy surfaces for various possible reactions. For a cyclic sulfamide, potential reaction pathways of interest include:

Ring-opening reactions: Nucleophilic attack at the carbon or sulfur atoms of the ring can lead to its cleavage. Computational models can identify the most likely sites of attack, the transition state structures, and the thermodynamics of the ring-opening process.

Thermal decomposition: By simulating the molecule at elevated temperatures, computational methods can predict the pathways of thermal degradation, identifying the weakest bonds and the initial steps of decomposition.

Reactions involving the N-H or C-H bonds: The reactivity of the protons attached to the nitrogen or carbon atoms can be assessed, including their acidity and susceptibility to abstraction.

Kinetics: Once a reaction mechanism is proposed, computational chemistry can be used to determine its kinetic parameters. This is achieved by calculating the energies of the reactants, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Using transition state theory, the rate constant (k) of a reaction can be estimated. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. For instance, in the context of drug design or materials science, knowing the kinetic stability of the 1,2,5-thiadiazolidine 1,1-dioxide ring is crucial.

The table below summarizes common computational methods and their applications in studying the reaction mechanisms and kinetics of molecules like 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

| Computational Method | Application in Studying Reaction Mechanisms and Kinetics |

| Density Functional Theory (DFT) | Calculation of molecular geometries, energies of reactants, products, and transition states. Provides insights into reaction thermodynamics and activation energies. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | High-accuracy energy calculations for key points on the potential energy surface to refine DFT results. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule over time, useful for studying conformational changes and reactions in solution. |

| Transition State Theory (TST) | Calculation of reaction rate constants from the computed activation energies and vibrational frequencies. |

While specific published data for 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is scarce, the application of these computational tools would be instrumental in understanding its chemical behavior and reactivity.

Applications in Advanced Chemical Synthesis and Material Science

Utility as Building Blocks in Complex Organic Synthesis

The inherent reactivity and stereochemical properties of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide make it a valuable precursor in the synthesis of more complex molecular architectures.

Precursors for Novel Heterocyclic Compounds

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold serves as a foundational structure for the synthesis of a variety of N-substituted derivatives. The acidic nature of the alpha-hydrogens at the carbon positions of the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring system facilitates functionalization, allowing for the introduction of diverse substituents. This reactivity enables the construction of a library of compounds with tailored chemical and physical properties. For instance, various N-substituted 1,2,5-thiadiazolidine 1,1-dioxides have been synthesized, demonstrating the utility of this core structure as a versatile building block in organic synthesis. nih.gov While the broader class of 1,2,5-thiadiazoles is well-established in the synthesis of novel heterocyclic systems, specific and extensive examples detailing the transformation of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide into a wide array of other heterocyclic families are not extensively documented in the current scientific literature.

Application in Asymmetric Synthesis Methodologies

Asymmetric synthesis is a critical area of modern chemistry, and the development of new chiral auxiliaries and catalysts is paramount. While chiral heterocycles such as thiazolines and oxazolidinones are widely employed in asymmetric synthesis, the specific application of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in this context is an area that remains largely unexplored. The presence of a stereocenter within its structure suggests potential for its use as a chiral auxiliary or as a scaffold for chiral ligands. However, detailed research findings and established methodologies employing this specific compound for asymmetric transformations are not yet prevalent in the available literature.

Coordination Chemistry and Ligand Design

The nitrogen and oxygen atoms within the 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide structure present potential coordination sites for metal ions, opening avenues for its use in coordination chemistry and the design of novel ligands.

Formation of Coordination Compounds and Metal Complexes

The broader family of thiadiazole derivatives has been shown to form a variety of coordination compounds and metal complexes. bhu.ac.inorientjchem.orguobaghdad.edu.iquobaghdad.edu.iqresearchgate.netmdpi.com The nitrogen atoms of the thiadiazole ring, as well as exocyclic donor atoms, can chelate to metal centers, leading to the formation of mononuclear or polynuclear complexes with diverse geometries and properties. However, specific studies detailing the synthesis and crystal structures of coordination compounds and metal complexes derived directly from 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide as a ligand are not extensively reported. The potential for this molecule to act as a ligand is an area ripe for further investigation.

Magnetic Properties of Dioxothiadiazole Radical Anions and their Metal Complexes

The radical anions of 1,2,5-thiadiazole 1,1-dioxides and their metal complexes are of interest due to their potential magnetic properties. orientjchem.org The reduction of the dioxothiadiazole ring can lead to the formation of stable radical anions, which can exhibit interesting magnetic behavior and participate in magnetic exchange interactions when coordinated to metal ions. Research in this area has provided insights into the magneto-structural correlations of related systems. However, a detailed investigation into the specific magnetic properties of radical anions and metal complexes derived from 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not yet available in the scientific literature.

Functional Materials Research

The unique electronic and structural characteristics of the 1,2,5-thiadiazole 1,1-dioxide core suggest its potential for incorporation into functional materials. This class of compounds has been explored for the development of materials with interesting electronic and optical properties. researchgate.netnih.govresearchgate.net The strong electron-withdrawing nature of the sulfonyl group can influence the electronic properties of molecules in which this moiety is embedded. While the parent 1,2,5-thiadiazole 1,1-dioxide system is recognized for its potential in creating functional molecular materials, specific research detailing the application and performance of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in this domain is still in its nascent stages. Further research is needed to fully elucidate the potential of this specific compound in the design and fabrication of advanced functional materials.

Investigation of Non-Linear Optical (NLO) Properties

While specific studies focusing exclusively on 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide are limited, research into the broader family of thiadiazole and thiazolidine (B150603) derivatives indicates a significant potential for applications in non-linear optics. researchgate.netresearchgate.net Quantum chemical calculations performed on various thiazolidine amides have predicted strong nonlinearity, with high first hyperpolarizability (βtot) values, suggesting their suitability for NLO applications. researchgate.net The electronic characteristics of the thiadiazole ring system are fundamental to these properties. The control over the energy gap in polymers containing thiadiazole derivatives can be modified through molecular design, which in turn affects their optical and electronic properties. researchgate.net The study of such heterocyclic compounds is crucial for the development of new advanced materials with robust NLO properties for use in optoelectronic applications like photovoltaic cells and emitting diodes. researchgate.net

Potential in the Construction of Functional Molecular Materials

The 1,2,5-thiadiazole 1,1-dioxide moiety is a prime candidate for designing and preparing switchable and functional molecular materials. nih.govresearchgate.net These five-membered heterocyclic rings, oxidized at the sulfur atom, possess advantageous electronic properties. nih.gov A key feature is their ability to readily form stable radical anions, a property enhanced by the delocalization of spin density over the heterocyclic system. nih.gov

This capacity for reduction to anion radical forms is a critical aspect of their utility. researchgate.net The physicochemical properties, reactivity, and electrochemical behavior of 1,2,5-thiadiazole 1,1-dioxides have been summarized as foundational knowledge for their application in material sciences. researchgate.netmdpi.com The structural and electronic tuning of these molecules, for instance through the addition of substituents like a methyl group, can influence these properties, paving the way for the creation of bespoke molecular materials with specific functions. The inherent characteristics of the dioxothiadiazole ring make it an attractive component for building complex organic-inorganic coordination systems and other advanced materials. nih.gov

Utilization as Structural Motifs in Peptidic Scaffolds (e.g., Sulfahydantoin)

The 1,2,5-thiadiazolidine 1,1-dioxide core, a type of cyclic sulfamide, has gained significant traction as a versatile scaffold in medicinal and bioorganic chemistry. nih.gov Its structural similarity to biomolecules containing carbonyl groups allows it to function as a nonhydrolyzable component in peptidomimetics. nih.gov

A prominent example of its application is in the synthesis of sulfahydantoins, which are analogues of hydantoins. acs.org These compounds provide a heterocyclic framework onto which various pharmacophores can be strategically arranged to yield potent and selective bioactive compounds. acs.org An efficient, mild, solid-phase synthetic strategy has been developed to prepare a large number of sulfahydantoin analogues that are selectively substituted. acs.orgnih.gov This method allows for the creation of diverse chemical libraries for drug discovery. acs.org

Furthermore, the related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been identified as a powerful motif for probing the active sites of enzymes like (chymo)trypsin-like serine proteases. nih.gov Inhibitors derived from this scaffold can interact with both the S and S' subsites of a target enzyme, which can lead to compounds with greatly enhanced selectivity and inhibitory potency. nih.gov The synthesis of these scaffolds often starts from natural amino acids, further cementing their role as important structural motifs in the design of peptidomimetics and enzyme inhibitors. nih.gov

Table 1: Synthesis of Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | Amino acid derivative | Cyclization | 86 | nih.gov |

| (N²-(2'S)-3'-methylbutyric acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1- dioxide | Amino acid derivative | Cyclization | 90 | nih.gov |

| N²-Substituted Sulfahydantoins | BOC-protected amino acids | Solid-Phase Synthesis | >85 (crude purity) | acs.orgnih.gov |

| N⁵-Substituted Sulfahydantoins | Oxime resin | Solid-Phase Synthesis | >85 (crude purity) | acs.orgnih.gov |

| N², N⁵-Disubstituted Sulfahydantoins | Oxime resin | Solid-Phase Synthesis | Lower yields | acs.orgnih.gov |

Emerging Research Directions and Future Perspectives on 3 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Development of Green and Sustainable Synthetic Methodologies

Current synthetic routes to substituted 1,2,5-thiadiazolidine 1,1-dioxides often rely on multi-step processes involving reagents such as chlorosulfonyl isocyanate and reactions like the Mitsunobu reaction. nih.gov While effective, these methods can present challenges related to hazardous materials, waste generation, and energy consumption. The future of synthesizing 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives lies in the adoption of green chemistry principles.

Future research is expected to focus on:

Eco-Friendly Solvents and Catalysts: Exploring the use of deep eutectic solvents, which can act as both the solvent and catalyst, presents a promising avenue for greener synthesis. nih.gov The development of reusable, heterogeneous biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, could also significantly reduce the environmental impact of production. mdpi.com

Energy-Efficient Techniques: The application of ultrasonic irradiation or photocatalysis could offer milder reaction conditions, shorter reaction times, and higher yields compared to conventional heating. mdpi.commdpi.com

One-Pot, Multi-Component Reactions: Designing synthesis pathways where multiple bonds are formed in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov For instance, developing a one-pot cyclocondensation reaction would be a significant advancement. nih.gov

| Conventional Method Aspect | Potential Green Alternative | Primary Benefit |

| Traditional Organic Solvents | Deep Eutectic Solvents, Water | Reduced toxicity and waste |

| Homogeneous Catalysts | Reusable Heterogeneous Biocatalysts (e.g., Chitosan Hydrogel) mdpi.com | Catalyst recyclability, easier product purification |

| Thermal Heating | Ultrasonic Irradiation, Photocatalysis mdpi.commdpi.com | Lower energy consumption, mild conditions |

| Multi-Step Synthesis | One-Pot, Multi-Component Reactions nih.gov | Increased atom economy, reduced waste |

Advanced Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, future research will likely move beyond simple synthesis and characterization to a deeper exploration of its reactivity. The parent unsaturated ring system, 1,2,5-thiadiazole (B1195012) 1,1-dioxide, is known to undergo nucleophilic addition to its C=N bonds. researchgate.net The saturated ring of the target compound offers different reactive possibilities.

Key future directions include:

Computational Modeling: The use of Density Functional Theory (DFT) calculations can provide detailed insights into reaction pathways, transition states, and the chemoselectivity of processes like 1,3-dipolar cycloadditions, helping to predict reaction outcomes and design more efficient syntheses. acs.org

Radical-Mediated Reactions: Investigating radical-based approaches, such as intramolecular hydrogen atom transfer, could unlock novel pathways for C-H bond functionalization on the heterocyclic ring or its substituents. researchgate.net Photocatalysis, in particular, offers a mild way to generate radical intermediates for use in cyclization or functionalization reactions. mdpi.com

Asymmetric Synthesis: Elucidating the mechanisms of enantioselective reactions is essential for producing specific stereoisomers, which is often critical for biological activity. This involves studying the role of chiral catalysts and intermediates in reactions such as asymmetric reduction of the corresponding unsaturated thiadiazole precursor.

Exploration of Diverse Derivatization and Functionalization Strategies

The versatility of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold is largely dependent on the ability to introduce a wide range of functional groups at its nitrogen and carbon atoms. Building on established methods for N-substitution, future work will aim to expand the chemical space accessible from 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Promising areas for exploration include:

N-Functionalization: Beyond simple acylation and alkylation, methods for direct C-H amination using palladium catalysis could provide efficient routes to complex N-substituted derivatives. nih.govnih.gov

C-H Functionalization: Developing methods for the regioselective functionalization of the C-H bonds at the C4 position of the ring is a significant challenge. Transition metal-free strategies, perhaps using N-iodosuccinimide to facilitate β-sulfonylation, could be adapted to install new functional groups. nih.gov

Spirocyclic Derivatives: The creation of spirocyclic sultams by combining the core ring with other cyclic structures could yield compounds with unique three-dimensional shapes, which is highly desirable in drug design for enhancing pharmacokinetic properties. acs.org

The following table summarizes some of the derivatization strategies that have been applied to the 1,2,5-thiadiazolidine 1,1-dioxide scaffold, providing a foundation for future work on the 3-methyl derivative. nih.gov

| Derivative Type | Reagents/Reaction | Yield (%) | Reference |

| N-tert-butyloxycarbonyl (Boc) protected | Boc-anhydride, DMAP | 82-92 | nih.gov |

| N-propionyl | Propionyl chloride, TEA | 75-90 | nih.gov |

| N-alkyl (via Mitsunobu) | Alcohol, DEAD, PPh3 | 65-75 | nih.gov |

| Deprotection (Boc removal) | Trifluoroacetic acid/DCM | 85-90 | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize medicinal chemistry and materials science. nih.gov For a scaffold like 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, these computational tools can accelerate the discovery and optimization of new derivatives with desired properties.

Future applications in this domain include:

Property Prediction: Deep learning models can be trained to predict key physicochemical and biological properties (e.g., solubility, binding affinity, toxicity) from a compound's chemical structure alone, allowing for the rapid in silico screening of virtual libraries. ulster.ac.ukresearchgate.net

Generative AI for De Novo Design: Recurrent neural networks and other generative models can be trained on large datasets of known bioactive molecules to "learn" the rules of chemistry and propose entirely new structures with a high probability of possessing a desired activity. nih.gov This could be used to design novel inhibitors or functional materials based on the 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide core.

Reaction Optimization: ML algorithms can analyze data from chemical reactions to predict optimal conditions (temperature, catalyst, solvent), improving yields and reducing the need for extensive empirical experimentation.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical features. nih.gov | Prioritize synthesis of the most promising derivatives. |

| Generative Models | Design novel molecules with desired properties. nih.gov | Discover new chemical entities for specific targets. |

| Predictive Analytics | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduce late-stage failures in drug development. |

| Reaction Informatics | Optimize synthetic routes and reaction conditions. | Increase efficiency and sustainability of synthesis. |

Interdisciplinary Applications in Emerging Technologies

While the 1,2,5-thiadiazolidine 1,1-dioxide scaffold has shown significant promise in medicinal chemistry, its unique electronic and structural properties suggest potential applications in other advanced fields.

Future research will likely explore its use in:

Medicinal Chemistry: The core scaffold is a powerful tool for designing potent and selective time-dependent inhibitors of serine proteases like human leukocyte elastase. nih.govnih.govresearchgate.net By strategically modifying substituents to interact with the S and S' subsites of target enzymes, novel therapeutics for inflammatory diseases or viral infections could be developed. nih.govnsf.gov

Functional Molecular Materials: The unsaturated parent compounds, 1,2,5-thiadiazole 1,1-dioxides, are studied for their ability to form stable radical anions and coordination compounds. mdpi.com The saturated 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide could be explored as a flexible ligand for creating novel coordination polymers or metal-organic frameworks with unique electronic or magnetic properties.

Agrochemicals: Sulfonamide-containing compounds are a well-established class of bioactive agents. nih.gov The 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide scaffold could be investigated for potential herbicidal or fungicidal activity by creating and screening derivative libraries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives?

- Methodological Answer : The synthesis often involves cyclization reactions using sulfonamide precursors or functionalized amines. A common approach employs Ullmann–Goldberg-type cross-coupling reactions with copper catalysts (e.g., CuI) and ligands like (S)-N-methylpyrrolidine-2-carboxylate. For example, N-arylation of non-substituted thiadiazolidines with aryl halides in dioxane or toluene, using Cs₂CO₃ as a base, yields N5-aryl derivatives (moderate to good yields: 48–75%) . Alternative methods include aziridination of dienes with thiadiaziridine dioxides, achieving yields up to 92% for specific substrates .

Q. How are structural confirmations of synthesized 3-methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives performed?

- Methodological Answer : Characterization relies on spectral and analytical techniques:

- FT-IR : Disappearance of N-H stretching (~3350 cm⁻¹) confirms N-arylation .

- ¹H-NMR : Aromatic proton signals near 7 ppm verify aryl group incorporation .

- ESI-MS : [M+Na]⁺ peaks validate molecular weights .

- X-ray crystallography (not explicitly cited but inferred from similar compounds) resolves regioselectivity in substituted derivatives.

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives are explored as:

- Serine protease inhibitors : Substituted analogs (e.g., 3-oxo derivatives) show mechanism-based inhibition of human leukocyte elastase and cathepsin G, with IC₅₀ values in the micromolar range .

- Antibacterial agents : Derivatives with p-substituted aryl groups (e.g., 4-(dimethylamino)phenyl) exhibit activity against Gram-positive bacteria, assessed via minimum inhibitory concentration (MIC) assays .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in N-arylation of thiadiazolidine 1,1-dioxides?

- Methodological Answer : Regioselectivity depends on:

- Catalyst-ligand systems : CuI/(S)-NMPC favors N5-arylation over N2, while ligand-free conditions may lead to bis-arylation .

- Solvent polarity : Aprotic solvents like DMF enhance reaction rates but may reduce selectivity due to increased solvation .

- Substituent effects : Electron-withdrawing groups on aryl halides improve coupling efficiency (e.g., 4-NO₂ substituents yield 75% vs. 48% for unsubstituted iodobenzene) .

Q. What strategies address contradictions in bioactivity data for structurally similar derivatives?

- Methodological Answer : Discrepancies in inhibitory potency (e.g., elastase vs. cathepsin G) are resolved via:

- Docking studies : Computational modeling identifies steric clashes or hydrogen-bonding mismatches in enzyme active sites .

- Structure-activity relationship (SAR) analysis : Systematic variation of substituents (e.g., 3-imino vs. 3-oxo groups) reveals critical pharmacophoric features .

- Kinetic assays : Pre-steady-state kinetics differentiate between competitive and non-competitive inhibition mechanisms .

Q. How can mechanistic insights guide the optimization of copper-catalyzed cross-coupling reactions?

- Methodological Answer : Mechanistic studies using:

- Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In situ spectroscopy : Monitor intermediate formation (e.g., Cu-aryl species) under varying temperatures .

- Ligand screening : Bulky ligands (e.g., BINOL) may suppress side reactions like homocoupling, improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.